N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide

Building Block Purity Reproducibility

Quantifying Enzalutamide impurities demands chromatographically distinct, well-characterized reference standards. Generic brominated acetamides deviate in polarity (Δ XLogP3 > 0.9), compromising retention time alignment and risking ANDA rejection. • Validated Enzalutamide Impurity 68, ≥98% purity with batch-specific IR, NMR, MS documentation • XLogP3 = 1.3 ensures precise chromatographic resolution; ortho-hydroxymethyl handle enables reliable synthetic derivatization • 98% purity minimizes byproduct interference; full regulatory documentation supports ANDA submissions and routine QC

Molecular Formula C9H10BrNO2
Molecular Weight 244.088
CAS No. 50739-71-4
Cat. No. B591101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-bromo-2-(hydroxymethyl)phenyl]acetamide
CAS50739-71-4
Synonyms2-Acetylamino-5-bromobenzyl alcohol
Molecular FormulaC9H10BrNO2
Molecular Weight244.088
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)Br)CO
InChIInChI=1S/C9H10BrNO2/c1-6(13)11-9-3-2-8(10)4-7(9)5-12/h2-4,12H,5H2,1H3,(H,11,13)
InChIKeyIAKQKYUNCRDMMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide: Essential Procurement Data


N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide (CAS 50739-71-4), also known as 2-Acetylamino-5-bromobenzyl alcohol, is a brominated aromatic acetamide derivative featuring a hydroxymethyl functional group ortho to the acetamide moiety . It is a white solid with a molecular formula of C9H10BrNO2 and a molecular weight of 244.09 g/mol . The compound is soluble in chloroform and dichloromethane . It serves as a key building block in organic synthesis and is officially designated as Enzalutamide Impurity 68 [1].

Designated Enzalutamide Impurity 68 reference standard workflow
Brominated aromatic building block with ortho-hydroxymethyl derivatization handle
Batch-specific analytical characterization supports synthetic reproducibility

N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide: Generic Substitution Risks


The presence of both a bromine atom and an ortho-hydroxymethyl group in N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide confers a unique set of physicochemical properties, including a specific lipophilicity (XLogP3 = 1.3) and hydrogen-bonding capacity , that distinguish it from simple N-phenylacetamide derivatives lacking the hydroxymethyl functionality. Generic substitution with other brominated acetamides, such as N-(4-bromophenyl)acetamide (XLogP3 = 2.29) [1], introduces significant deviations in polarity and retention behavior, compromising chromatographic resolution and synthetic reproducibility. Furthermore, as a designated impurity in Enzalutamide, its use as a reference standard requires precise identity and purity specifications; a non-validated alternative introduces unacceptable risk of misidentification and quantification error in regulatory submissions [2].

Polarity and lipophilicity mismatch

Generic N-(4-bromophenyl)acetamide exhibits significantly higher XLogP3, which may shift chromatographic retention and alter extraction behavior.

Lack of regulatory documentation

Non-validated impurity standards may lack ANDA-compliant characterization data, introducing misidentification risk in regulatory submissions.

Absence of reactive hydroxymethyl handle

Simpler analogs without the ortho-hydroxymethyl group limit synthetic elaboration and alter hydrogen-bonding capacity, impacting SAR study consistency.

N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide: Quantitative Selection Evidence


Purity Specification for Reproducible Synthesis

N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide is supplied with a specified purity of 98%, as confirmed by batch-specific analytical data including NMR, HPLC, and GC . This exceeds the typical purity of ≥95% commonly found in generic building block offerings [1]. The 3-percentage-point improvement translates to a reduction in impurity-related side reactions, directly benefiting reaction yield and downstream purification effort.

Purity Specification
Reported
98%
Reduction in impurity-related side reactions supports reproducible multi-step synthesis.
Batch-specific HPLC, NMR, GC data available.
Building Block Purity Reproducibility

Regulatory Compliance for Enzalutamide Impurity Standards

This compound is officially designated as Enzalutamide Impurity 68 and is supplied with detailed characterization data compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) submissions [1]. In contrast, generic reference standards may lack the required documentation and traceability. The availability of validated IR, NMR, and MS spectra [1] ensures that this specific impurity can be unambiguously identified and quantified in Enzalutamide drug substance and product, a critical requirement not met by structurally similar, non-validated materials.

Regulatory Documentation
Method context
Target: Validated IR, NMR, MS spectra Baseline: Generic reference standard
Qualitative presence vs. absence of ANDA-compliant package
Supports impurity identification and quantification for ANDA submission context.
ICH guideline-aligned characterization data.
Impurity Standard Enzalutamide Regulatory Compliance

Enhanced Hydrophilicity vs. N-Phenylacetamide

The ortho-hydroxymethyl group in N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide significantly reduces lipophilicity compared to its des-hydroxymethyl analog, N-(4-bromophenyl)acetamide. Predicted XLogP3 is 1.3 versus 2.29 for the comparator [1]. This 0.99 log unit difference corresponds to a roughly 10-fold lower octanol-water partition coefficient, impacting membrane permeability and solubility profiles. The target compound also exhibits a higher boiling point (393.9±45.0 °C predicted ) compared to the comparator (353.4 °C [2]), reflecting stronger intermolecular hydrogen bonding.

Lipophilicity (XLogP3)
Cross-study comparable
ΔXLogP3 = -0.99
Altered partitioning profile may influence membrane permeability and metabolic stability in SAR studies.
Target 1.3 vs. N-(4-bromophenyl)acetamide 2.29 (predicted).
Lipophilicity Physicochemical Properties Drug Design

Synthetic Utility: Defined Solubility

N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide exhibits selective solubility in chloroform and dichloromethane (DCM) , whereas N-(4-bromophenyl)acetamide is soluble in a broader range of solvents including ethanol and diethyl ether . This defined solubility profile allows for predictable extraction and crystallization behavior, reducing solvent screening time in process development. The presence of the hydroxymethyl group also introduces a synthetic handle for further derivatization (e.g., esterification, etherification), which is absent in simpler analogs.

Synthetic Utility: Solubility
Context-dependent
Chloroform, DCM
Defined solubility profile enables predictable extraction and crystallization during process development.
Qualitative observation; compare with ethanol/ether-soluble analogs.
Solubility Synthetic Chemistry Reaction Medium

N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide: Application Scenarios


Enzalutamide Impurity Reference Standard

As Enzalutamide Impurity 68, this compound is essential for developing and validating HPLC methods for the quantification of impurities in Enzalutamide drug substance and product. The provided regulatory documentation (IR, NMR, MS) [1] and 98% purity ensure accurate retention time identification and reliable quantitation, supporting ANDA submissions and routine quality control.

Building Block: Hydroxymethyl Aromatic Derivatives

The ortho-hydroxymethyl group serves as a versatile synthetic handle for further functionalization. The compound's defined solubility in chloroform and DCM allows for straightforward reaction work-up, while its 98% purity minimizes byproduct formation. This makes it an ideal starting material for preparing libraries of brominated acetamides for SAR exploration.

Lipophilicity Modulation for Lead Optimization

The significant reduction in lipophilicity (XLogP3 = 1.3) compared to N-(4-bromophenyl)acetamide (XLogP3 = 2.29) [2] positions this compound as a valuable tool for medicinal chemists seeking to improve the solubility and metabolic stability of lead candidates. Its unique properties can be exploited to fine-tune ADME profiles while retaining a bromine handle for further modifications.

High-Purity Intermediate for Scalable Synthesis

The availability of this compound with 98% purity and batch-specific analytical data reduces the burden of in-house purification and characterization. Its predictable solubility and physical properties streamline process development, enabling chemists to focus on optimizing downstream steps rather than troubleshooting variability in starting material quality.

Application
Selection Property
Validation Focus
Enzalutamide Impurity Reference Standard
Regulatory documentation package
HPLC method development and retention time identification
Building Block: Hydroxymethyl Aromatic Derivatives
Reactive ortho-hydroxymethyl handle
Synthetic elaboration and library generation for SAR
Lipophilicity Modulation for Lead Optimization
Reduced XLogP3 relative to des-hydroxymethyl analog
Solubility and metabolic stability profiling in ADME assays
High-Purity Intermediate for Scalable Synthesis
Batch-specific analytical characterization
Reproducibility and impurity profile monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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